molecular formula C10H18O B13202646 6-Isopropyl-1-oxaspiro[2.5]octane

6-Isopropyl-1-oxaspiro[2.5]octane

Cat. No.: B13202646
M. Wt: 154.25 g/mol
InChI Key: UCARVWSQGFDWGS-UHFFFAOYSA-N
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Description

6-(propan-2-yl)-1-oxaspiro[25]octane is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(propan-2-yl)-1-oxaspiro[2.5]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the annulation of cyclopentane or four-membered rings using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the desired compound .

Industrial Production Methods

Industrial production of 6-(propan-2-yl)-1-oxaspiro[2.5]octane may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize cost-effective reagents and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(propan-2-yl)-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-(propan-2-yl)-1-oxaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(propan-2-yl)-1-oxaspiro[2.5]octane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and produce desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(propan-2-yl)-1-oxaspiro[2.5]octane is unique due to its specific spirocyclic structure and the presence of an oxygen atom in the ring. This configuration imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

6-propan-2-yl-1-oxaspiro[2.5]octane

InChI

InChI=1S/C10H18O/c1-8(2)9-3-5-10(6-4-9)7-11-10/h8-9H,3-7H2,1-2H3

InChI Key

UCARVWSQGFDWGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(CC1)CO2

Origin of Product

United States

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